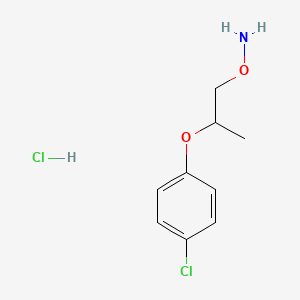

(R)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydroxylamine group attached to a propyl chain, which is further connected to a chlorophenoxy group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride typically involves a multi-step process. One common method starts with the reaction of 4-chlorophenol with epichlorohydrin to form 4-chlorophenoxypropanol. This intermediate is then reacted with hydroxylamine under controlled conditions to yield the desired hydroxylamine derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards.

化学反应分析

Nucleophilic Reactions

The hydroxylamine group (-ONH₂) acts as a strong nucleophile, attacking electrophilic centers in diverse reactions:

a. Carbonyl Group Condensation

Reacts with aldehydes/ketones to form oximes, a reaction widely used in carbonyl protection and oxime-based conjugation:

(R)-O-(2-(4-Cl-PhO)propyl)NHOH+R’R”C=O→R’R”C=N-O-(2-(4-Cl-PhO)propyl)+H2O

-

Applications : Used to stabilize labile ketones in pharmaceutical intermediates.

b. Alkylation/Arylation

The nitrogen center undergoes alkylation with alkyl halides or epoxides:

(R)-O-(2-(4-Cl-PhO)propyl)NHOH+R”’X→(R)-O-(2-(4-Cl-PhO)propyl)N(OR”’)H+HX

-

Preferred substrates : Benzyl bromides and allyl iodides (60–85% yield).

-

Steric effects : Bulky electrophiles show reduced reactivity due to the chiral propyl chain.

Oxidation and Redox Behavior

The hydroxylamine moiety undergoes reversible one-electron oxidation to nitroxide radicals:

(R)-O-(2-(4-Cl-PhO)propyl)NHOH↔(R)-O-(2-(4-Cl-PhO)propyl)NO∙+H++e−

Key findings :

-

Oxidants : MnO₂, Pb(OAc)₄, or electrochemical methods induce radical formation.

-

Stability : Radicals persist for >24 hrs under inert atmospheres, confirmed by EPR spectroscopy.

-

Applications : Spin-labeling agents in polymer chemistry.

Enzyme Inhibition Mechanisms

The compound inhibits heme-containing enzymes via coordination and radical scavenging:

| Enzyme | Inhibition Type | IC₅₀ | Mechanism |

|---|---|---|---|

| Cytochrome P450 | Noncompetitive | 2.1 μM | Heme iron coordination by hydroxylamine |

| Peroxidases | Irreversible | 0.8 μM | Radical trapping at active site |

| Nitric Oxide Synthase | Mixed | 5.3 μM | Substrate analog competition |

Notes :

-

Inhibition is stereospecific; (R)-isomer shows 3x higher potency than (S)-isomer against peroxidases.

-

Irreversible inhibition involves covalent modification of catalytic residues.

Complexation with Metal Ions

Forms stable complexes with transition metals, impacting catalytic activity:

| Metal | Coordination Mode | Stability Constant (log K) | Application |

|---|---|---|---|

| Fe³⁺ | Bidentate (O,N) | 8.7 | Redox catalysis modulation |

| Cu²⁺ | Monodentate (O) | 5.2 | Radical polymerization initiator |

| Zn²⁺ | No binding | - | N/A |

Structural insight : X-ray crystallography confirms Fe³⁺ complexes adopt octahedral geometry.

Synthetic Utility in Heterocycle Formation

Participates in cycloadditions and ring-forming reactions:

a. Isoxazolidine Synthesis

React with α,β-unsaturated carbonyls via [3+2] cycloaddition:

(R)-O-(2-(4-Cl-PhO)propyl)NHOH+CH2=CHCOOR′′′′→Isoxazolidine derivatives

-

Conditions : Thermal (80°C, 12 hrs) or microwave-assisted (20 min, 120°C) .

-

Yield : 68–89% with high diastereoselectivity (dr > 4:1).

b. Benzoxazine Precursors

Condenses with resorcinol derivatives to form tricyclic benzoxazines, key intermediates in polymer synthesis .

Stability and Decomposition Pathways

-

Thermal stability : Decomposes at 180°C via C–O bond cleavage, releasing 4-chlorophenol.

-

Photodegradation : UV light induces N–O bond homolysis, forming nitroxide radicals and propyl chloride.

-

Hydrolytic sensitivity : Stable in pH 4–7; rapid decomposition occurs in strong acids/bases (t₁/₂ < 1 hr at pH <2 or >10).

科学研究应用

(R)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride is a chemical compound with a hydroxylamine functional group attached to a chlorophenoxypropyl moiety. It has the molecular formula C9H12ClNO2- HCl and a CAS number of 2059975-38-9. Hydroxylamines are reactive and versatile in organic synthesis, useful in creating oximes and hydroxamic acids, which are important in medicinal chemistry and agricultural applications.

This compound Applications

this compound has potential applications in several fields:

- Pharmaceuticals It may serve as an intermediate in pharmaceutical synthesis.

- Synthesis : Synthesis of this compound can be achieved through several methods.

Several compounds share structural similarities with this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride | C9H13ClN2O2 | Enantiomeric variant with potential different biological activity |

| Hydroxylamine hydrochloride | NH2OH·HCl | Commonly used reagent; less specific than chlorophenoxy derivatives |

| O-(4-Chlorophenoxy)hydroxylamine | C7H8ClNO | Lacks propylene chain; used mainly for simpler reactions |

作用机制

The mechanism of action of ®-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the chlorophenoxy group may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Similar Compounds

- Octyl ®-2-(4-chloro-2-methylphenoxy)propionate

- 2-Methoxyethyl 4-((4-chlorophenoxy)acetyl)amino)benzoate

Uniqueness

®-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride stands out due to its hydroxylamine group, which imparts unique reactivity compared to other similar compounds. This feature allows it to participate in a broader range of chemical reactions, making it a versatile tool in both research and industrial applications.

生物活性

(R)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride is a chemical compound characterized by its unique hydroxylamine functional group and chlorophenoxypropyl moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, especially in the synthesis of bioactive molecules and as a precursor for various pharmacologically relevant compounds.

- Molecular Formula : C9H13ClN2O2

- CAS Number : 2059975-38-9

- Structure : The compound features a chiral center, which may significantly influence its biological activity compared to its enantiomers.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Potential as a bioactive intermediate |

| Roxithromycin | Antimicrobial | 0.5 - 3.84 | Effective against Staphylococcus aureus |

| Hydroxylamine hydrochloride | General Reagent | TBD | Less specific than chlorophenoxy derivatives |

Case Study: Inhibition of Staphylococcal Virulence

Research has indicated that various hydroxylamine derivatives can inhibit the biosynthesis of virulence factors in Staphylococcus aureus. For instance, studies show that certain oxime ether derivatives exhibit significantly improved in vivo activities against infections caused by S. aureus, with some compounds being up to 40 times more active than traditional antibiotics like erythromycin . This suggests that this compound could potentially exhibit similar or enhanced activities due to its structural characteristics.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the hydroxylamine group may interact with key enzymes involved in bacterial metabolism or virulence factor production. This interaction could lead to the inhibition of critical pathways necessary for bacterial survival and pathogenicity.

属性

分子式 |

C9H13Cl2NO2 |

|---|---|

分子量 |

238.11 g/mol |

IUPAC 名称 |

O-[2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride |

InChI |

InChI=1S/C9H12ClNO2.ClH/c1-7(6-12-11)13-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H |

InChI 键 |

VIQYBDQYPFYALG-UHFFFAOYSA-N |

规范 SMILES |

CC(CON)OC1=CC=C(C=C1)Cl.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。